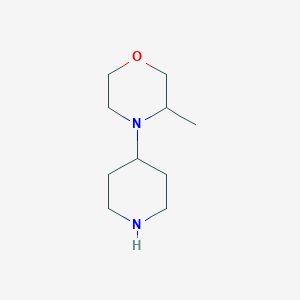

3-Methyl-4-(piperidin-4-yl)morpholine

Description

3-Methyl-4-(piperidin-4-yl)morpholine is a hybrid heterocyclic compound combining morpholine and piperidine moieties. Morpholine-piperidine hybrids are frequently explored in medicinal chemistry due to their sp³-rich frameworks, which enhance three-dimensional diversity and improve drug-like properties such as solubility and bioavailability . The presence of quaternary stereocenters in related morpholine derivatives (e.g., those synthesized via Staudinger reactions) significantly influences their chemical space and biological activity .

Propriétés

IUPAC Name |

3-methyl-4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFRYULEFZNBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

3-Methyl-4-(piperidin-4-yl)morpholine is a piperidine derivative. Piperidine derivatives are known to have diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity. .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Analyse Biochimique

Biochemical Properties

3-Methyl-4-(piperidin-4-yl)morpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a selective antagonist for adenosine A2A receptors. This interaction is crucial as adenosine A2A receptors are involved in various physiological processes, including cardiovascular function and neurotransmission. The compound’s ability to bind to these receptors and inhibit their activity highlights its potential in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine A2A receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the specific cellular context, making it a versatile tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to adenosine A2A receptors, leading to their inhibition. This inhibition can result in downstream effects on enzyme activity, gene expression, and cellular function. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained inhibition of adenosine A2A receptors, resulting in prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively inhibit adenosine A2A receptors without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including alterations in cardiovascular function and neurotransmission. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, further affecting its biological activity. Understanding these metabolic pathways is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Its ability to cross cellular membranes and reach target sites is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical studies.

Activité Biologique

3-Methyl-4-(piperidin-4-yl)morpholine is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a morpholine ring substituted with a piperidine moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 194.28 g/mol |

| CAS Number | 1156820-09-5 |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several piperidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results suggest that the compound possesses moderate antibacterial activity, potentially useful in developing new antibiotics .

Antifungal Activity

The compound's antifungal properties have also been investigated. In vitro tests showed that it inhibits the growth of Candida albicans with an MIC value of 64 µg/mL, indicating its potential as an antifungal agent .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. Its piperidine moiety is believed to facilitate binding to these targets, modulating their activity effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine or morpholine rings can significantly influence its potency and selectivity.

Comparative Analysis of Similar Compounds

A comparative analysis with similar compounds reveals that modifications in the piperidine ring can enhance or diminish antibacterial activity:

| Compound Name | Structure Modification | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | Base compound | 16 |

| N-(2-pyridyl)-piperidine | Pyridine substitution | 32 |

| 4-Ethyl-piperidine | Ethyl substitution | 64 |

This table illustrates how minor structural changes can lead to significant variations in biological efficacy .

Research Findings and Future Directions

Ongoing research aims to further elucidate the biological pathways influenced by this compound. Studies are focusing on:

- Antiviral Activity : Investigating its potential against viral pathogens, including influenza and herpes simplex viruses.

- CNS Activity : Exploring its effects on central nervous system targets, considering its structural similarity to known CNS-active drugs .

- Toxicological Profile : Understanding safety and toxicity parameters to evaluate its suitability for therapeutic use.

Applications De Recherche Scientifique

3-Methyl-4-(piperidin-4-yl)morpholine is a chemical compound with the molecular formula . It is a piperidine derivative that plays a significant role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Biochemical Properties and Interactions:

- This compound interacts with several enzymes, proteins, and other biomolecules. For example, it has been shown to act as a selective antagonist for adenosine A2A receptors.

- Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. They can affect a wide variety of biological activities, suggesting they may interact with multiple biochemical pathways.

Cellular Effects:

- This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

- Its interaction with adenosine A2A receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity.

Molecular Mechanism:

- At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to adenosine A2A receptors, leading to their inhibition.

Antidiabetic Research

- Morpholine derivatives, including 4-{(3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, have shown antidiabetic activity by acting as positive allosteric modulators (PAM) of the GLP-1R (glucagon-like peptide-1 receptor), which helps reduce food intake in obesity and improve glucose handling in normal and diabetic patients .

- Sulfonamide-1,3,5-triazine-thiazole hybrids containing morpholine structures possess dipeptidyl peptidase 4 (DPP-4) selective inhibition activity, offering a blood glucose-lowering effect . These compounds improve blood glucose levels by enhancing insulin levels and antioxidant enzyme systems .

Other potential applications

- Certain morpholine and piperidine derivatives are being explored as potential antidiabetic drugs . Morpholine-substituted thiadiazoles have shown promise as histamine H3 receptor antagonists, potentially useful in treating obesity and type 2 diabetes . Specific compounds have demonstrated the ability to reduce non-fasting glucose levels and block increases in HbA1c .

- 1,3,5-triazines containing morpholine fragments are being investigated as novel DPP-4 inhibitors without cardiac toxicity, showing blood glucose-lowering effects and improvements in the oxidative system in rats .

- Phenoxyethyl piperidine/morpholine derivatives are being studied as potential inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease research .

Comparaison Avec Des Composés Similaires

Piperidin-4-One Derivatives

Example : 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one

- Structure : Features a piperidin-4-one core substituted with morpholine and aromatic groups.

- Biological Activity : Piperidin-4-one derivatives exhibit antiviral, antitumor, and antimicrobial properties .

Trisubstituted Pyrimidines with Antimalarial Activity

Examples :

- 4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 77)

- 4-(1-(2-(4-Methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 63)

- Structure : Pyrimidine core functionalized with morpholine-piperidine groups and aryl/heteroaryl substituents.

- Biological Activity: These compounds demonstrate potent antimalarial activity, with IC₅₀ values in the nanomolar range .

- Key Differences: The pyrimidine core introduces π-π stacking capabilities, enhancing target binding.

Anti-Trypanosoma Agents

Example: Naphthoquinone derivatives containing 4-(piperidin-4-yl)morpholine

- Structure: Naphthoquinone scaffold linked to morpholine-piperidine groups.

- Biological Activity: These derivatives inhibit Trypanosoma cruzi by targeting trypanothione reductase, with yields up to 86% .

- Key Differences: The quinone moiety enables redox cycling, a mechanism absent in this compound.

| Property | This compound | Naphthoquinone Derivatives |

|---|---|---|

| Functional Groups | Amine, ether | Quinone, amine, ether |

| Biological Target | Unknown | Trypanothione reductase |

Morpholine-Piperidine Hybrids with Varied Substituents

Examples :

- 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride

- 4-(4,6-Dichloropyrimidin-2-yl)morpholine

- Structure : Substituents such as methyl groups or dichloropyrimidine alter physicochemical properties.

- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .

- Key Differences : Methyl groups in 3,3-dimethyl analogs increase hydrophobicity, while dichloropyrimidine enhances electrophilicity for nucleophilic substitutions .

Structural and Functional Insights

- Stereochemistry : Quaternary stereocenters in morpholine derivatives (e.g., Staudinger reaction products) expand chemical diversity and improve binding specificity .

- Synthetic Flexibility: Suzuki couplings (for pyrimidines ) and nucleophilic substitutions (for naphthoquinones ) dominate in analogs, whereas this compound may require alternative routes like reductive amination.

Q & A

Q. Methodological Answer :

- Target selection : Prioritize kinases or GPCRs based on structural analogs. For example, notes piperazine derivatives as enzyme modulators .

- Assay design :

- Counter-screening : Exclude off-target effects using panels like Eurofins’ SafetyScreen44.

Advanced: How should researchers address contradictory data in solubility or reactivity studies of this compound analogs?

Methodological Answer :

Contradictions often arise from environmental factors or impurity interference. Mitigation strategies include:

- Controlled solvent systems : Use standardized solvents (e.g., DMSO for stock solutions) and adjust pH (see ’s note on pH-dependent stability) .

- Replicate under inert conditions : Oxygen/moisture-sensitive reactions (e.g., boronate couplings in ) require argon/vacuum lines .

- Advanced analytics : LC-MS or GC-MS to detect trace impurities (e.g., residual morpholine in ) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.

- Desiccation : Use silica gel or molecular sieves in storage containers (see storage guidelines for morpholine derivatives in ) .

- Avoid aqueous buffers : Lyophilize the compound if intended for biological assays ( notes hydrolysis risks in sulfonyl-piperidine analogs) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target binding?

Q. Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., MAP kinases in ). Refine poses using molecular dynamics (MD) simulations .

- QSAR analysis : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on bioactivity. ’s data on Csp<sup>3</sup> fraction and hydrogen-bond donors can inform scaffold modifications .

- ADMET prediction : Tools like SwissADME predict permeability (e.g., BBB penetration in ) and metabolic stability .

Basic: What synthetic routes are available for introducing functional groups to the morpholine ring in this compound?

Q. Methodological Answer :

- Nucleophilic substitution : React morpholine with alkyl halides (e.g., 4-dodecylmorpholine synthesis in ) .

- Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines (see ’s morpholine-methylamine coupling) .

- Oxidation : Convert morpholine to 3-ketomorpholine () for further derivatization .

Advanced: How can researchers characterize polymorphic forms of this compound salts?

Q. Methodological Answer :

- PXRD and DSC : Identify crystalline vs. amorphous phases (’s protocol for isoindole-piperidine polymorphs) .

- Solid-state NMR : Resolve proton environments in different forms (e.g., hydrochloride vs. freebase in ) .

- Solubility studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability differences.

Basic: What safety precautions are essential when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or reactions.

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench morpholine derivatives per ’s guidelines) .

- Emergency protocols : Maintain spill kits with absorbents (vermiculite) and neutralize with dilute acetic acid.

Advanced: How can researchers leverage structure-activity relationships (SAR) to improve the pharmacokinetic profile of this compound analogs?

Q. Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., hydroxyls in ) to reduce LogP below 5 for better solubility .

- Metabolic blocking : Fluorinate vulnerable positions (para to morpholine) to hinder CYP450 oxidation (see ’s CYP inhibition data) .

- Prodrug strategies : Mask amines as carbamates or phosphonates for enhanced absorption (e.g., Fmoc-protected analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.